O-Desethyl Resiquimod

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

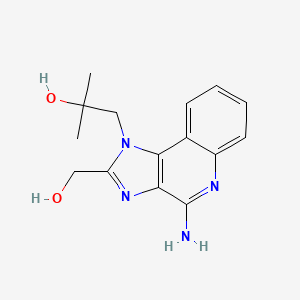

O-Desethyl Resiquimod is a derivative of Resiquimod, an imidazoquinoline compound known for its immune response-modifying properties. It has shown significant antiviral and antitumor activities and is used in various scientific research applications, particularly in immunology and oncology .

化学反应分析

Metabolic Pathways of Resiquimod

Resiquimod undergoes primary metabolic transformations via cytochrome P450 enzymes:

-

CYP1A2 : Hydroxylates Resiquimod at positions 6 and 7, yielding 6-OH-Resiquimod and 7-OH-Resiquimod .

-

CYP3A4 : Catalyzes O-deethylation (removal of the ethyl group from the ethoxy substituent) and N-oxidation, producing O-desethyl Resiquimod and N-oxide Resiquimod .

Unchanged Resiquimod constitutes <5% in urine and <1% in feces, highlighting its rapid and extensive metabolism .

Table 1: Metabolic Pathways of Resiquimod

| Metabolite | Enzyme | Reaction Type |

|---|---|---|

| 6-OH-Resiquimod | CYP1A2 | Hydroxylation |

| 7-OH-Resiquimod | CYP1A2 | Hydroxylation |

| This compound | CYP3A4 | O-Deethylation |

| N-Oxide Resiquimod | CYP3A4 | N-Oxidation |

Structural and Reaction Mechanism of this compound

The ethoxy group (-OCH₂CH₃) in Resiquimod is a critical site for CYP3A4-mediated O-deethylation. This reaction involves:

-

Oxidative cleavage of the ethyl group, resulting in a phenolic hydroxyl (-OH) group.

-

Structural impact : Loss of the ethyl group alters the hydrophobic interactions in the TLR7/8 binding pocket, potentially affecting receptor affinity .

Synthesis Considerations :

-

Analogues with modified side chains (e.g., hydroxyl or amino groups) exhibit altered TLR8 activity, suggesting that the ethyl group in Resiquimod contributes to receptor binding .

-

The 2-methylpropan-2-ol side chain in Resiquimod is less critical for binding compared to the ethyl group, making it a site for structural modifications in drug design .

科学研究应用

O-Desethyl Resiquimod has a wide range of scientific research applications:

作用机制

O-Desethyl Resiquimod exerts its effects primarily through its action on toll-like receptors 7 and 8. By binding to these receptors, it induces the production of cytokines, including alpha interferon, which play a crucial role in the immune response. This activation leads to the stimulation of various immune cells, enhancing the body’s ability to fight infections and tumors .

相似化合物的比较

O-Desethyl Resiquimod is similar to other imidazoquinoline compounds, such as:

Resiquimod: The parent compound, known for its immune-modulating properties.

Gardiquimod: A synthetic compound with similar immune-stimulating properties.

What sets this compound apart is its specific structural modifications, which may result in different biological activities and therapeutic potentials .

属性

分子式 |

C15H18N4O2 |

|---|---|

分子量 |

286.33 g/mol |

IUPAC 名称 |

1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol |

InChI |

InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17) |

InChI 键 |

VLKIKVURNOPTAU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。